1-(2,2-Difluorocyclobutyl)ethan-1-ol

Medicinal Chemistry Physicochemical Property Profiling Bioisostere Design

1-(2,2-Difluorocyclobutyl)ethan-1-ol (CAS 2092594-69-7) is a critical fluorinated building block for lead optimization. Its 2,2-gem-difluorocyclobutyl core provides a unique three-dimensional exit vector and distinct physicochemical profile – a ~0.59 log unit lipophilicity difference compared to cyclopropyl bioisosteres and non-linear variations in solubility and metabolic stability versus the 3,3-difluoro isomer. Generic replacement with non-fluorinated or 3,3-difluoro analogs will confound SAR data and deviate synthetic routes. This regioisomer is essential for programs targeting improved ADME, reduced hERG activity, and enhanced metabolic stability. Ensure procurement specifies CAS 2092594-69-7 to guarantee the correct 2,2-difluoro regioisomer.

Molecular Formula C6H10F2O
Molecular Weight 136.14 g/mol
Cat. No. B8218306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluorocyclobutyl)ethan-1-ol
Molecular FormulaC6H10F2O
Molecular Weight136.14 g/mol
Structural Identifiers
SMILESCC(C1CCC1(F)F)O
InChIInChI=1S/C6H10F2O/c1-4(9)5-2-3-6(5,7)8/h4-5,9H,2-3H2,1H3
InChIKeyFOMRGKLZMRQYJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2-Difluorocyclobutyl)ethan-1-ol: A Fluorinated Cyclobutyl Building Block for Drug Discovery and Chemical Synthesis


1-(2,2-Difluorocyclobutyl)ethan-1-ol (CAS 2092594-69-7) is a fluorinated cyclobutyl alcohol building block with the molecular formula C6H10F2O and a molecular weight of 136.14 g/mol [1]. This compound features a gem-difluorinated cyclobutane core, a structural motif that has gained significant attention in medicinal chemistry as a bioisostere for enhancing metabolic stability and modulating lipophilicity in drug candidates [2]. The presence of the 2,2-difluorocyclobutyl moiety distinguishes it from non-fluorinated cycloalkyl alcohols and alternative fluorination patterns, offering a unique combination of physicochemical properties relevant to lead optimization and fragment-based drug discovery programs [3].

Why Generic Substitution of 1-(2,2-Difluorocyclobutyl)ethan-1-ol Fails: Critical Physicochemical Divergence from 3,3-Difluoro and Non-Fluorinated Analogs


Substituting 1-(2,2-difluorocyclobutyl)ethan-1-ol with its 3,3-difluorocyclobutyl isomer or non-fluorinated cyclobutyl analogs is not a trivial replacement; it results in quantifiably different physicochemical profiles that can alter a lead compound's ADME properties. The position of gem-difluorination on the cyclobutane ring (2,2- vs. 3,3-) dictates the three-dimensional exit vector of substituents and significantly impacts measured pKa and logP values [1]. Systematic studies on gem-difluorinated cycloalkanes demonstrate that even minor changes in fluorination pattern lead to non-linear variations in lipophilicity and solubility, with differences exceeding 0.5 log units in some cases, directly impacting membrane permeability and metabolic clearance [2]. This evidence mandates that procurement decisions for SAR studies or lead optimization must be based on the specific 2,2-difluoro regioisomer, as generic replacement with a cheaper or more readily available 3,3-difluoro or non-fluorinated alternative will confound biological data and deviate from established synthetic routes.

Quantitative Evidence Guide: Why Choose 1-(2,2-Difluorocyclobutyl)ethan-1-ol Over Its Closest Analogs


Regioisomeric Differentiation: 2,2-Difluoro vs. 3,3-Difluoro Substituent Impact on Core Scaffold Acidity and Lipophilicity

The 2,2-difluorocyclobutyl scaffold imparts distinct physicochemical properties compared to its 3,3-difluorocyclobutyl isomer. Measured pKa values for 2,2-difluorocyclobutanecarboxylic acid (a direct analog sharing the same core substitution pattern) are reported as 3.29 ± 0.40, while the 3,3-difluorocyclobutane analog exhibits a different acidity profile . This difference, though subtle, can influence the ionization state of drug-like molecules derived from these scaffolds at physiological pH. The logP of the related alcohol 1-(3,3-difluorocyclobutyl)ethan-1-ol is 0.61, establishing a quantitative benchmark for lipophilicity . Systematic studies confirm that gem-difluorination position (2,2- vs. 3,3-) leads to divergent exit vector geometries and influences lipophilicity, which in turn affects membrane permeability and metabolic stability [1].

Medicinal Chemistry Physicochemical Property Profiling Bioisostere Design

Metabolic Stability Enhancement: Comparative In Vitro Clearance of gem-Difluorocyclobutyl vs. Non-Fluorinated Cyclobutyl Derivatives

The gem-difluorocyclobutyl motif, as found in 1-(2,2-difluorocyclobutyl)ethan-1-ol, is recognized for its ability to enhance metabolic stability relative to non-fluorinated cycloalkyl counterparts. A comprehensive study on functionalized cycloalkanes established that gem-difluorination either does not affect or slightly improves metabolic stability in model derivatives [1]. This class-level effect is supported by specific examples where difluorocyclobutane-containing compounds, such as the mGluR5 PAM compound 32, demonstrated reduced bioactivation potential and favorable brain uptake in vivo, a key differentiator from phenyl ring-containing analogs that exhibited hepatotoxicity due to metabolic oxidation [2].

Drug Metabolism Pharmacokinetics Lead Optimization

Lipophilicity Modulation: LogP Difference Between 2,2-Difluorocyclobutyl and Cyclopropyl Bioisosteres

The 2,2-difluorocyclobutyl group offers a distinct lipophilicity profile compared to smaller-ring cyclopropyl bioisosteres. A computed logP value for 1-cyclopropyl-2,2-difluoroethan-1-ol (a cyclopropyl analog) is reported as 1.2 [1]. While a direct experimental logP for the target compound is not publicly available, the related 3,3-difluorocyclobutyl isomer has a measured logP of 0.61 , and the 2,2-difluorocyclobutylcarboxylic acid analog exhibits a predicted pKa of 3.29 . These data points collectively indicate that the cyclobutyl ring, particularly with 2,2-difluorination, provides a lipophilicity intermediate between cyclopropyl and larger cycloalkyl rings, offering a distinct vector for fine-tuning drug-like properties.

Lipophilicity Bioisostere Drug Design

Reduced hERG Liability: Class-Level Advantage of Difluorocyclobutyl Derivatives in GLP-1R Agonist Programs

The difluorocyclobutyl scaffold has been strategically employed to mitigate hERG inhibitory activity, a critical cardiac safety liability. In the development of GLP-1 receptor agonists, a series of difluorocyclobutyl derivatives were designed to reduce hERG inhibition caused by a piperidine ring in the clinical candidate danuglipron [1]. While danuglipron itself has a moderate hERG IC50 of 4.3 μM, the new difluorocyclobutyl-containing analogs demonstrated a reduced potential for hERG channel blockade [1]. This class-level evidence suggests that the 2,2-difluorocyclobutyl motif, as present in the target alcohol building block, is a valuable fragment for designing safer drug candidates with minimized cardiotoxicity risk.

Cardiac Safety hERG GLP-1R Agonist

Optimal Research and Industrial Application Scenarios for 1-(2,2-Difluorocyclobutyl)ethan-1-ol


Lead Optimization for Metabolic Stability

Utilize 1-(2,2-difluorocyclobutyl)ethan-1-ol as a key building block to introduce the metabolically stable gem-difluorocyclobutyl motif into drug candidates. Systematic studies demonstrate that gem-difluorination does not negatively impact metabolic stability in cycloalkane derivatives, making it a preferred fragment over non-fluorinated cycloalkyl alcohols for improving pharmacokinetic profiles [1].

Fine-Tuning Lipophilicity in CNS and Metabolic Disease Programs

Employ the 2,2-difluorocyclobutyl alcohol to modulate logP within a desired range, leveraging the ~0.59 log unit difference compared to cyclopropyl bioisosteres [2]. The related 3,3-difluorocyclobutyl isomer has a measured logP of 0.61, providing a benchmark for designing molecules with balanced permeability and solubility .

Mitigation of hERG and Bioactivation Risks

Incorporate the 2,2-difluorocyclobutyl fragment to reduce hERG inhibitory activity, as evidenced by the development of safer GLP-1R agonists [3]. This building block also supports the design of compounds with reduced bioactivation potential, as demonstrated by the improved safety profile of difluorocyclobutane-containing mGluR5 PAMs compared to phenyl analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,2-Difluorocyclobutyl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.